1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride 1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 77796-02-2
VCID: VC18450369
InChI: InChI=1S/C23H27F2N3O.2ClH/c1-26-11-13-27(14-12-26)16-23(29)28-10-2-3-20(17-4-6-18(24)7-5-17)21-9-8-19(25)15-22(21)28;;/h4-9,15,20H,2-3,10-14,16H2,1H3;2*1H
SMILES:
Molecular Formula: C23H29Cl2F2N3O
Molecular Weight: 472.4 g/mol

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride

CAS No.: 77796-02-2

Cat. No.: VC18450369

Molecular Formula: C23H29Cl2F2N3O

Molecular Weight: 472.4 g/mol

* For research use only. Not for human or veterinary use.

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride - 77796-02-2

Specification

CAS No. 77796-02-2
Molecular Formula C23H29Cl2F2N3O
Molecular Weight 472.4 g/mol
IUPAC Name 1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-(4-methylpiperazin-1-yl)ethanone;dihydrochloride
Standard InChI InChI=1S/C23H27F2N3O.2ClH/c1-26-11-13-27(14-12-26)16-23(29)28-10-2-3-20(17-4-6-18(24)7-5-17)21-9-8-19(25)15-22(21)28;;/h4-9,15,20H,2-3,10-14,16H2,1H3;2*1H
Standard InChI Key BNMNXDJWGFKVJL-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)CC(=O)N2CCCC(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

Introduction

1H-1-Benzazepine, 2,3,4,5-tetrahydro-8-fluoro-5-(4-fluorophenyl)-1-((4-methyl-1-piperazinyl)acetyl)-, dihydrochloride is a complex organic compound featuring a bicyclic structure that integrates a benzazepine core. This core consists of a fused benzene and azepine ring, contributing to its unique chemical properties and potential biological activities. The compound's molecular formula is not explicitly provided in the search results, but similar compounds in the benzazepine class often have complex molecular structures with multiple fluorine atoms and piperazine moieties, which enhance their chemical reactivity and biological activity .

Synthesis and Chemical Behavior

The synthesis of 1H-1-Benzazepine derivatives typically involves several strategic steps, including the formation of the benzazepine core and the introduction of functional groups such as fluorine and piperazine moieties. These reactions require careful optimization of conditions to maximize yield and purity.

Synthesis StepsDescription
Formation of Benzazepine CoreInvolves the fusion of benzene and azepine rings
Introduction of Fluorine SubstitutionsEnhances chemical reactivity and biological activity
Introduction of Piperazine MoietyContributes to neuropharmacological effects

Biological Activity and Potential Applications

1H-1-Benzazepine derivatives are primarily explored for their neuropharmacological effects, particularly in relation to neurotransmitter receptor interactions. Compounds similar to this benzazepine derivative have shown potential in modulating serotonin and dopamine pathways, which are crucial for treating various neuropsychiatric disorders. Although specific biological activities for this compound are still under investigation, preliminary studies suggest it may possess antidepressant or anxiolytic properties due to its structural similarities with known psychoactive agents.

Potential ApplicationsDescription
Antidepressant ActivityModulation of serotonin pathways
Anxiolytic EffectsInteraction with dopamine pathways
Neuropharmacological EffectsInteraction with neurotransmitter receptors in the CNS

Research Findings and Future Directions

Further studies are needed to fully elucidate the therapeutic potential and safety profiles of 1H-1-Benzazepine derivatives. Interaction studies involving these compounds focus on their binding affinities to various neurotransmitter receptors, which are essential for characterizing their pharmacodynamics and pharmacokinetics.

Research NeedsDescription
Binding Affinity StudiesTo understand interactions with neurotransmitter receptors
Pharmacodynamic StudiesTo elucidate therapeutic effects and side effects
Pharmacokinetic StudiesTo assess absorption, distribution, metabolism, and excretion

Comparison with Similar Compounds

Several compounds share structural similarities with 1H-1-Benzazepine derivatives, including other benzazepines and psychoactive agents. A comparison of these compounds highlights their unique features and potential therapeutic applications.

Compound NameStructural FeaturesNotable Activities
6-(4-Methyl-1-piperazinyl)morphanthridineBenzazepine core with piperazineAntidepressant activity
VortioxetineMultiple heterocycles including piperazineAntidepressant and anxiolytic effects
LoxapineTricyclic structure with similar receptor profilesAntipsychotic activity

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